molecular formula C14H11ClO3 B6403277 4-(3-Chloro-4-methylphenyl)-3-hydroxybenzoic acid CAS No. 1261945-62-3

4-(3-Chloro-4-methylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6403277
CAS No.: 1261945-62-3
M. Wt: 262.69 g/mol
InChI Key: VCWFMLAPYBDOBA-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)-3-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a chloro and methyl substituent on the phenyl ring, which is attached to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)-3-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-methylphenol and 3-hydroxybenzoic acid.

    Coupling Reaction: The phenol group of 3-chloro-4-methylphenol is activated using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the reaction with 3-hydroxybenzoic acid to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 4-(3-Chloro-4-methylphenyl)-3-ketobenzoic acid.

    Reduction: 4-(3-Chloro-4-methylphenyl)-3-hydroxybenzyl alcohol.

    Substitution: 4-(3-Amino-4-methylphenyl)-3-hydroxybenzoic acid.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxybenzoic acid moiety.

    4-Methyl-3-hydroxybenzoic acid: Lacks the chloro substituent on the phenyl ring.

    3-Chloro-4-methylphenyl isocyanate: Contains an isocyanate group instead of a hydroxybenzoic acid moiety.

Uniqueness

4-(3-Chloro-4-methylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and therapeutic agents.

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-8-2-3-9(6-12(8)15)11-5-4-10(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWFMLAPYBDOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690293
Record name 3'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-62-3
Record name 3'-Chloro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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